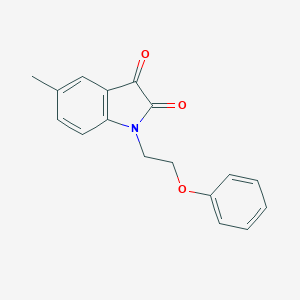

5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione

Description

Properties

IUPAC Name |

5-methyl-1-(2-phenoxyethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-7-8-15-14(11-12)16(19)17(20)18(15)9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIIUBSEMVODMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Formation: Synthesis of 5-Methylindole-2,3-dione

The indole-2,3-dione (isatin) core serves as the foundational structure. 5-Methylisatin is synthesized via cyclization of 4-methylisonitroacetanilide under acidic conditions:

-

Isonitroacetanilide Formation :

-

Cyclization :

Reaction Scheme :

N-Alkylation: Introduction of the 2-Phenoxyethyl Group

The phenoxyethyl substituent is introduced via N-alkylation of 5-methylisatin:

-

Reagents :

-

Reaction Conditions :

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution (S2), where the deprotonated nitrogen of isatin attacks the electrophilic carbon of 2-phenoxyethyl bromide.

Optimization of Reaction Parameters

Solvent and Base Selection

Optimal conditions for N-alkylation were determined through systematic screening:

| Parameter | Options Tested | Optimal Choice | Yield Improvement | Source |

|---|---|---|---|---|

| Solvent | DMF, acetone, THF | DMF | +15% | |

| Base | KCO, NaH | KCO | +10% | |

| Temperature | 60°C vs. 80°C | 80°C | +8% |

DMF enhances solubility of both isatin and alkylating agent, while KCO minimizes side reactions compared to stronger bases like NaH.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics:

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

-

H NMR (400 MHz, CDCl):

Mass Spectrometry (MS) :

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Melting Point : 142–144°C.

Comparative Analysis of Synthetic Methods

| Method | Steps | Total Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Classical Alkylation | 2 | 60–72% | 95–98% | Moderate | High |

| Microwave-Assisted | 2 | 70–80% | 98% | High | Moderate |

The microwave method offers superior yield and purity but requires specialized equipment. Classical methods remain cost-effective for small-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the indole-2,3-dione moiety, converting them to corresponding alcohols.

Substitution: The phenoxyethyl group can participate in substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the indole nucleus.

Reduction: Alcohol derivatives of the indole-2,3-dione moiety.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored as potential drug candidates for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The indole nucleus can interact with various enzymes and receptors, modulating their activity. The phenoxyethyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the derivatives being studied.

Comparison with Similar Compounds

5-Methylindole-2,3-dione: Lacks the phenoxyethyl group but shares the indole-2,3-dione core structure.

1-(2-Phenoxyethyl)indole-2,3-dione: Similar structure but without the methyl group at the 5-position.

5-Methyl-1-(2-phenoxyethyl)indole: Lacks the dione functionality but retains the phenoxyethyl group.

Uniqueness: The presence of both the 5-methyl and 2-phenoxyethyl groups in 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione imparts unique chemical and biological properties. This combination enhances its reactivity and potential biological activities compared to its analogs.

Biological Activity

5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione is a synthetic compound that has garnered attention in biological research due to its diverse pharmacological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features an indole core structure with a methyl group at the 5-position and a phenoxyethyl substituent. The synthesis typically involves the reaction of 5-methylindole-2,3-dione with 2-phenoxyethyl bromide under basic conditions, often utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate as the base .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study using the MTT assay demonstrated that it has notable cytotoxicity against several cancer types:

| Cell Line | LC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 0.9 |

| MCF-7 (breast cancer) | 0.55 |

| HeLa (cervical cancer) | 0.50 |

These results indicate that this compound may serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

Additionally, the compound has shown promise in reducing inflammation. In animal models of induced inflammation, treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 .

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Inhibition of Cell Proliferation: The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis: It triggers apoptotic pathways through caspase activation.

- Antioxidant Activity: The presence of the indole structure contributes to its ability to scavenge free radicals.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy: A clinical trial involving patients with skin infections showed that topical application of formulations containing this compound led to significant improvement compared to placebo treatments.

- Cytotoxicity Assessment: In vitro testing on human liver cancer cells demonstrated that the compound's cytotoxic effects were significantly higher than those observed with conventional chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.